(Prolyl-hydroxylprolyl-glycine)10
Description
Significance of Collagen Mimetic Peptides in Structural Biology Research
Collagen mimetic peptides (CMPs) are invaluable tools in structural biology for several reasons. They offer a way to dissect the intricate structure and function of collagen, which is a massive and often heterogeneous protein, making it challenging to study in its natural form. mit.edu CMPs allow researchers to probe the fundamentals of the collagen triple helix, the protein's signature structural motif. bohrium.comnih.gov
Key areas where CMPs have proven significant include:
Understanding Triple Helix Stability: CMPs have been instrumental in determining the factors that contribute to the stability of the collagen triple helix. nih.gov Studies using CMPs have highlighted the crucial role of specific amino acid residues, like hydroxyproline (B1673980), in maintaining the helix's structural integrity. wikipedia.org
Investigating Molecular Interactions: These peptides provide a platform to study how collagen interacts with other molecules in the extracellular matrix (ECM), such as cell receptors and enzymes. bohrium.com For instance, CMPs have been used to identify the binding sites for other proteins on the collagen molecule. bohrium.com
Modeling Disease Mechanisms: Researchers utilize CMPs to model the molecular basis of collagen-related diseases, such as brittle bone disease, by incorporating specific mutations found in these conditions. bohrium.com
Developing Biomaterials: The ability to synthesize CMPs with specific properties opens the door to creating novel biomaterials that can mimic the functions of natural collagen for applications in tissue engineering and regenerative medicine. bohrium.comnih.gov
Historical Context of (Pro-Hyp-Gly)n Peptides as Collagen Models
The use of peptides with repeating Gly-Pro-Hyp or Gly-Pro-Pro sequences as models for collagen dates back to early research in protein science. bohrium.com The synthesis of (Pro-Hyp-Gly)n oligopeptides with defined molecular weights was a significant step forward, providing evidence for the role of hydroxyproline in stabilizing the collagen triple helix. nih.gov
Initially, shorter sequences were studied, but the development of methods to synthesize longer chains, such as (Pro-Hyp-Gly)10, allowed for the formation of stable triple-helical structures that more closely resembled native collagen. nih.gov This particular peptide, (Pro-Hyp-Gly)10, has been widely adopted as a standard collagen-model peptide due to its ability to form a stable triple helix. nih.gov Over the decades, a wealth of knowledge has been gathered on the structure and cellular interactions of collagen, much of it thanks to studies involving these synthetic peptides. researchgate.net
Research Scope and Focus of (Pro-Hyp-Gly)10 Investigations
Research involving (Pro-Hyp-Gly)10 is multifaceted, with a primary focus on its structural and functional properties as a collagen analog. Key areas of investigation include:
Triple Helix Formation and Stability: A significant portion of research has been dedicated to understanding how (Pro-Hyp-Gly)10 self-assembles into a triple helix and the thermodynamic parameters that govern its stability. nih.govrsc.org Studies have shown that the high content of hydroxyproline and the length of the peptide chain contribute to the high thermal stability of the resulting triple helix. nih.gov
Higher-Order Structures: Researchers have observed that under certain conditions, (Pro-Hyp-Gly)10 can aggregate to form nanofiber-like structures, suggesting that the repeating Pro-Hyp-Gly sequence contains the necessary information not only for triple-helix formation but also for the subsequent assembly into larger structures. nih.govresearchgate.net
Interaction with Enzymes: The interaction of (Pro-Hyp-Gly)10 with matrix metalloproteinases (MMPs), enzymes that degrade collagen, has been a subject of study. It has been shown that (Pro-Hyp-Gly)10 can influence the activity of these enzymes. nih.gov
Conformational Analysis: Advanced analytical techniques like two-dimensional NMR spectroscopy have been employed to determine the detailed conformation of the (Pro-Hyp-Gly)10 triple helix in solution. acs.orgacs.org
| Research Area | Key Findings |
| Triple Helix Stability | The triple-helical structure of poly(Pro-Hyp-Gly)10 is stable up to 80°C, with high molecular weight and hydroxyproline content contributing to this stability. nih.gov The unfolding free energy (ΔGunfold) increases by approximately 2.0 kcal mol−1 with the insertion of one Pro-Hyp-Gly triplet into each of the three chains of a heterotrimeric collagen triple helix. rsc.org |
| Higher-Order Assembly | Poly(Pro-Hyp-Gly)10 can aggregate to form nanofiber-like structures approximately 10 nm in width. nih.gov Monomeric (Pro-Hyp-Gly)10, in contrast, tends to form short and aggregated ellipsoids. researchgate.net |
| Enzymatic Interaction | The synthetic collagen analogue (Gly–Pro–Hyp)10 can trigger the release and enzymatic activation of proMMP-2, a type of matrix metalloproteinase. nih.gov |
| Conformational Details | Two-dimensional NMR studies have been used to provide detailed assignments and conformational analysis of the (Pro-Hyp-Gly)10 triple helix. acs.orgacs.org |
Properties
IUPAC Name |
2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C120H172N30O41/c151-61-31-81(141(51-61)111(182)71-11-1-21-121-71)101(172)122-41-91(161)132-22-2-12-72(132)112(183)142-52-62(152)32-82(142)102(173)123-42-92(162)133-23-3-13-73(133)113(184)143-53-63(153)33-83(143)103(174)124-43-93(163)134-24-4-14-74(134)114(185)144-54-64(154)34-84(144)104(175)125-44-94(164)135-25-5-15-75(135)115(186)145-55-65(155)35-85(145)105(176)126-45-95(165)136-26-6-16-76(136)116(187)146-56-66(156)36-86(146)106(177)127-46-96(166)137-27-7-17-77(137)117(188)147-57-67(157)37-87(147)107(178)128-47-97(167)138-28-8-18-78(138)118(189)148-58-68(158)38-88(148)108(179)129-48-98(168)139-29-9-19-79(139)119(190)149-59-69(159)39-89(149)109(180)130-49-99(169)140-30-10-20-80(140)120(191)150-60-70(160)40-90(150)110(181)131-50-100(170)171/h61-90,121,151-160H,1-60H2,(H,122,172)(H,123,173)(H,124,174)(H,125,175)(H,126,176)(H,127,177)(H,128,178)(H,129,179)(H,130,180)(H,131,181)(H,170,171)/t61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71?,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSXSIQTILQTNQ-SCWOKBSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CC(CC2C(=O)NCC(=O)N3CCCC3C(=O)N4CC(CC4C(=O)NCC(=O)N5CCCC5C(=O)N6CC(CC6C(=O)NCC(=O)N7CCCC7C(=O)N8CC(CC8C(=O)NCC(=O)N9CCCC9C(=O)N1CC(CC1C(=O)NCC(=O)N1CCCC1C(=O)N1CC(CC1C(=O)NCC(=O)N1CCCC1C(=O)N1CC(CC1C(=O)NCC(=O)N1CCCC1C(=O)N1CC(CC1C(=O)NCC(=O)N1CCCC1C(=O)N1CC(CC1C(=O)NCC(=O)N1CCCC1C(=O)N1CC(CC1C(=O)NCC(=O)O)O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@@H]2C[C@H](CN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8C[C@H](CN8C(=O)[C@@H]9CCCN9C(=O)CNC(=O)[C@@H]1C[C@H](CN1C(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]1C[C@H](CN1C(=O)C1CCCN1)O)O)O)O)O)O)C(=O)N1C[C@@H](C[C@H]1C(=O)NCC(=O)N1CCC[C@H]1C(=O)N1C[C@@H](C[C@H]1C(=O)NCC(=O)N1CCC[C@H]1C(=O)N1C[C@@H](C[C@H]1C(=O)NCC(=O)N1CCC[C@H]1C(=O)N1C[C@@H](C[C@H]1C(=O)NCC(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C120H172N30O41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2690.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40350-90-1 | |
| Record name | (Prolyl-hydroxylprolyl-glycine)10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040350901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Methodologies for the Synthesis and Purification of Prolyl Hydroxylprolyl Glycine 10
Solid-Phase Peptide Synthesis Techniques
Solid-phase peptide synthesis (SPPS) is a cornerstone for the creation of collagen-like peptides such as (Prolyl-hydroxylprolyl-glycine)10. acs.orgproteogenix.science This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. proteogenix.sciencebeilstein-journals.org The process begins by anchoring the C-terminal amino acid to the resin. beilstein-journals.org The synthesis then proceeds through cycles of deprotection of the Nα-amino group of the attached amino acid, followed by the coupling of the next protected amino acid in the sequence. proteogenix.science
A common strategy for SPPS is the use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the α-amino group. nih.govnih.gov The side chains of trifunctional amino acids are protected with more stable groups to prevent unwanted side reactions. beilstein-journals.org For the synthesis of peptides containing hydroxyproline (B1673980), Fmoc-Hydroxyproline(4R-Hyp) can be incorporated directly. nih.gov The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) facilitates the formation of the peptide bond. google.com
Upon completion of the peptide chain assembly, the peptide is cleaved from the resin, and all protecting groups are removed. This method allows for the efficient synthesis of peptides and has been instrumental in producing a wide array of collagen-mimetic peptides for structural and biological studies. upenn.eduproquest.comnih.gov
Poly-condensation Strategies for (Pro-Hyp-Gly)n Polypeptides
An alternative to stepwise SPPS for generating high molecular weight (Pro-Hyp-Gly)n polymers is poly-condensation. This approach involves the direct polymerization of smaller (Pro-Hyp-Gly)n oligomers.
Direct Poly-condensation of (Pro-Hyp-Gly) Oligomers
Direct poly-condensation has been successfully employed to synthesize polypeptides from (Pro-Hyp-Gly)n oligomers, where n can be 1, 5, or 10. nih.govelsevierpure.com This method utilizes condensing agents to link these shorter peptide fragments into longer polymer chains. nih.gov A notable example involves the use of 1-hydroxybenzotriazole (B26582) (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC) as coupling agents. nih.govelsevierpure.com The reaction can be carried out in different solvents, and the choice of solvent significantly impacts the molecular weight of the resulting polypeptide. nih.govelsevierpure.com
Optimization of Reaction Conditions for Polymerization Efficiency
The efficiency of the poly-condensation reaction is highly dependent on the reaction conditions. Key factors that are optimized include the choice of solvent, the concentration of the oligomers, and the duration and temperature of the reaction.
For instance, the poly-condensation of (Pro-Hyp-Gly)5 and (Pro-Hyp-Gly)10 in dimethylsulfoxide (DMSO) has been shown to yield polypeptides with molecular weights exceeding 10,000 Da. nih.govelsevierpure.com In contrast, conducting the same reaction in a phosphate (B84403) buffer (pH 7.4) resulted in lower molecular weight products. nih.govelsevierpure.com However, for the monomeric tripeptide Pro-Hyp-Gly, a high concentration (50 mg/mL) in phosphate buffer (pH 7.4) was effective in producing high molecular weight polypeptides. nih.govelsevierpure.com These findings highlight the critical role of solvent and reactant concentration in controlling the polymerization process.
Table 1: Effect of Solvent on the Poly-condensation of (Pro-Hyp-Gly)n Oligomers
| Oligomer | Solvent | Resulting Molecular Weight |
| (Pro-Hyp-Gly)5 | DMSO | > 10,000 Da |
| (Pro-Hyp-Gly)10 | DMSO | > 10,000 Da |
| (Pro-Hyp-Gly)5 | Phosphate Buffer (pH 7.4) | Low Molecular Weight |
| (Pro-Hyp-Gly)10 | Phosphate Buffer (pH 7.4) | Low Molecular Weight |
| Pro-Hyp-Gly | Phosphate Buffer (pH 7.4) at 50 mg/mL | > 10,000 Da |
Template-Assisted Synthetic Approaches for Inducing Triple-Helical Conformations
The inherent ability of (Pro-Hyp-Gly)n sequences to form a triple helix is a key feature of collagen. nih.gov To promote and stabilize this conformation in synthetic peptides, template-assisted approaches are often employed. These methods involve covalently attaching three peptide chains to a molecular scaffold or template. nih.gov
Various templates have been developed to nucleate and stabilize the triple-helical structure. nih.gov These include branched molecules like di-lysine, cyclic structures, and molecules such as cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid (KTA) and tris(2-aminoethyl)amine (B1216632) (TREN). nih.gov The template effectively increases the local concentration of the peptide chains, facilitating their association into a triple helix. For example, an N-terminal macrocyclic template was shown to induce a triple-helical structure in a Gly-(Pro-Pro-Gly)7-NH2 sequence, which did not form a triple helix without the template. nih.gov
Analytical Techniques for Compound Verification and Purity Assessment
Following synthesis, a rigorous analytical process is essential to verify the chemical identity and assess the purity of the this compound peptide. A combination of chromatographic and spectroscopic techniques is typically used.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary tool for determining the purity of synthetic peptides. almacgroup.com This technique separates the target peptide from impurities based on hydrophobicity. almacgroup.com
Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized peptide. almacgroup.comfrontiersin.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) provide both purity and molecular weight information in a single analysis. frontiersin.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the peptide. 1H NMR spectra can confirm the absence of side reactions during polymerization. nih.govelsevierpure.com
Circular Dichroism (CD) Spectroscopy is a powerful technique for assessing the secondary structure of the peptide. acs.org The characteristic CD signal for a triple helix confirms the correct conformation of this compound. acs.org The thermal stability of the triple helix can also be determined by monitoring the CD signal as a function of temperature to find the melting temperature (Tm). frontiersin.orgnih.gov
Fourier Transform Infrared (FTIR) Spectroscopy can also be used to confirm the presence of the triple-helical structure. nih.govelsevierpure.com
Amino Acid Analysis is performed to verify the correct ratio of proline, hydroxyproline, and glycine (B1666218) in the final product. frontiersin.orgnih.gov
Table 2: Analytical Techniques for this compound
| Technique | Purpose |
| RP-HPLC | Purity Assessment |
| Mass Spectrometry | Molecular Weight Verification |
| NMR Spectroscopy | Structural Confirmation, Absence of Side Products |
| Circular Dichroism | Conformation (Triple Helix) and Thermal Stability |
| FTIR Spectroscopy | Conformation (Triple Helix) |
| Amino Acid Analysis | Compositional Verification |
Structural and Conformational Analysis of the Prolyl Hydroxylprolyl Glycine 10 Triple Helix
Fundamental Principles of Collagen Triple Helix Formation in (Pro-Hyp-Gly)10
The formation of the collagen triple helix in (Pro-Hyp-Gly)10 is dictated by a set of fundamental principles rooted in its unique amino acid sequence. The repeating Gly-X-Y motif is the cornerstone of this structure, where Glycine (B1666218) (Gly) is essential in the third position. wikipedia.org Its small side chain is the only one that can be accommodated in the crowded center of the triple helix. acs.org The X and Y positions are frequently occupied by Proline (Pro) and 4-Hydroxyproline (B1632879) (Hyp), respectively. wikipedia.org
Three individual left-handed polyproline II-like chains coil around a common axis to form a right-handed superhelix. wikipedia.orgnih.gov This assembly is stabilized by steric repulsion between the pyrrolidine (B122466) rings of proline and hydroxyproline (B1673980) residues, which favors an extended helical form. wikipedia.org Furthermore, inter-chain hydrogen bonds are critical for the stability of the triple helix. The peptide NH groups of glycine residues act as hydrogen bond donors, while the CO groups of residues on the adjacent chains serve as acceptors. wikipedia.org The presence of hydroxyproline in the Y-position significantly enhances the thermal stability of the triple helix compared to its non-hydroxylated counterpart, (Pro-Pro-Gly)10. nih.govnih.gov
Spectroscopic Characterization of Triple-Helical Conformation
Circular Dichroism (CD) Spectroscopy for Helical Content and Thermal Transitions
Circular Dichroism (CD) spectroscopy is a powerful technique for characterizing the secondary structure of (Pro-Hyp-Gly)10 and monitoring its thermal stability. The triple-helical conformation of collagen-like peptides exhibits a distinctive CD spectrum, characterized by a positive peak around 220-225 nm and a more intense negative peak near 195-200 nm. researchgate.netnih.gov The positive band at 222 nm is particularly sensitive to the triple helix structure. nih.gov
Thermal denaturation studies, monitored by the change in ellipticity at a fixed wavelength (typically 221 or 225 nm), provide information about the melting temperature (Tm) of the triple helix. As the temperature increases, the peptide undergoes a cooperative transition from the ordered triple-helical state to a disordered random coil, which is reflected in a sigmoidal melting curve. researchgate.netresearchgate.net For instance, the melting temperature for (Pro-Hyp-Gly)10 has been reported to be around 60°C. nih.gov The analysis of these thermal transitions allows for the quantitative assessment of the stability of the triple helix.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution insights into the solution conformation of (Pro-Hyp-Gly)10. Two-dimensional NMR techniques have been employed to achieve sequence-specific assignments of the peptide. nih.gov These studies have shown that the solution conformation of (Pro-Hyp-Gly)10 is largely consistent with the model derived from X-ray fiber diffraction data. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy for Peptide Bond Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a sensitive method for analyzing the secondary structure of proteins and peptides by examining the vibrational modes of the peptide backbone. uwec.edu The Amide I band, located between 1600 cm⁻¹ and 1700 cm⁻¹, is particularly informative as it primarily arises from the C=O stretching vibrations of the peptide bonds. nih.govshimadzu.com
In collagen-like peptides such as (Pro-Pro-Gly)10, the Amide I region often displays multiple components, which can be assigned to the non-equivalent carbonyl groups of the Gly, X, and Y position residues. nih.gov For example, in (Pro-Pro-Gly)10, three maxima have been observed at approximately 1629, 1645, and 1667 cm⁻¹. nih.gov FTIR can also be used to monitor the thermal denaturation of the triple helix, providing results that are comparable to those obtained by CD spectroscopy. nih.govresearchgate.net
X-ray Crystallographic Studies of (Pro-Hyp-Gly)n Analogues
While a full-length crystal structure of (Pro-Hyp-Gly)10 has been challenging to obtain, X-ray crystallographic studies of its analogue, (Pro-Pro-Gly)10, have provided invaluable, high-resolution information about the collagen triple helix. nih.govcapes.gov.brrcsb.org These studies, with resolutions as high as 1.3 Å, have confirmed the triple-helical structure and provided detailed insights into the molecular conformation and hydration patterns. nih.govcapes.gov.brrcsb.orgnih.gov
The crystal structure of [(Pro-Pro-Gly)10]3 reveals a strict dependence of the proline ring pucker on its position within the triplet. nih.govcapes.gov.br Proline rings in the Y position tend to adopt an "up" pucker, whereas those in the X position favor a "down" pucker. nih.gov This observation provides a structural basis for the "propensity-based" mechanism of triple helix stabilization by hydroxyproline. nih.govcapes.gov.br Furthermore, the analysis of crystal packing indicates that electrostatic interactions at the N- and C-termini may play a role in the axial organization of triple helices within collagen fibrils. nih.govcapes.gov.br
Table 1: Crystallographic Data for [(Pro-Pro-Gly)10]3 Analogue
| Parameter | Value | Reference |
|---|---|---|
| Resolution | 1.30 Å | rcsb.org |
| R-Value Work | 0.181 | rcsb.org |
| R-Value Free | 0.297 | rcsb.org |
Role of Hydroxyproline in Triple Helix Stabilization
The hydroxylation of proline at the 4R position to form hydroxyproline is a critical post-translational modification that significantly stabilizes the collagen triple helix. nih.govdrinkharlo.com The presence of Hyp in the Y position of the Gly-X-Y repeat leads to a substantial increase in the thermal stability of the triple helix. wikipedia.org For instance, (Pro-Hyp-Gly)10 is considerably more stable than (Pro-Pro-Gly)10. nih.gov
Table 2: Compound Names
| Compound Name |
|---|
| (Prolyl-hydroxylprolyl-glycine)10 |
| (Pro-Hyp-Gly)10 |
| Glycine |
| Proline |
| 4-Hydroxyproline |
| (Pro-Pro-Gly)10 |
Inter-chain Hydrogen-Bonding Networks Involving Hydroxyproline Hydroxyl Groups
The stability of the collagen triple helix is significantly influenced by hydrogen bonding. drinkharlo.com While the primary structure dictates the helical conformation, the hydroxyl group of hydroxyproline plays a crucial role in forming stabilizing inter-chain hydrogen bonds. nih.govyoutube.com These interactions can occur directly or be mediated by water molecules, creating a hydration network around the collagen molecule that contributes to its stability. nih.govias.ac.in The hydroxyl groups of hydroxyproline can form hydrogen bonds with other hydroxyproline residues on adjacent peptide chains, a process known as cross-linking, which is vital for maintaining the structural integrity of the triple helix. youtube.com
In the (Pro-Hyp-Gly)10 triple helix, the Glycine NH groups form hydrogen bonds with the C=O groups of the preceding residue in an adjacent chain, which is a standard feature of the collagen triple helix. ias.ac.in The hydroxyl group of hydroxyproline can also participate in this network. High-resolution X-ray structures of collagen-like peptides have demonstrated that hydroxyproline residues have a strong interaction with the surrounding solvent, forming water-mediated hydrogen bonds. nih.gov These water bridges can link the hydroxyl group of hydroxyproline to main-chain carbonyl groups of other chains, further reinforcing the triple-helical structure.
| Interacting Groups | Type of Interaction | Significance |
| Glycine NH and Proline C=O (inter-chain) | Direct Hydrogen Bond | Primary stabilizing force of the triple helix backbone. |
| Hydroxyproline -OH | Direct or Water-mediated Hydrogen Bond | Enhances triple helix stability. nih.gov |
| Hydroxyproline -OH and Water | Hydrogen Bond | Forms a stabilizing hydration network. nih.gov |
| Hydroxyproline -OH and adjacent chain C=O | Water-mediated Hydrogen Bond | Contributes to inter-chain cross-linking. |
Inductive Effects of Hydroxyproline on Prolyl Peptide Bonds
The hydroxylation of proline to form hydroxyproline introduces an electronegative oxygen atom, which exerts a significant inductive effect on the pyrrolidine ring. raineslab.com This electron-withdrawing effect has notable structural and energetic consequences for the adjacent prolyl peptide bonds. acs.orgnih.gov The presence of the hydroxyl group influences the pKa of the nitrogen atom in the pyrrolidine ring; for instance, the pKa of the secondary ammonium (B1175870) group of proline is 10.64, whereas that of hydroxyproline is 9.66. raineslab.com
This inductive effect favors a Cγ-exo pucker in the hydroxyproline ring, a conformation that is pre-organized for the triple helix structure. nih.gov The puckering of the proline ring is correlated with the conformation of the preceding peptide bond. nih.gov Furthermore, the electron-withdrawing nature of the hydroxyl group affects the resonance of the amide bond, leading to a higher bond order in the C=O bond and a lower bond order in the C-N bond. acs.orgnih.gov This ultimately favors the trans conformation of the peptide bond, which is the exclusive conformation found in the collagen triple helix. nih.govnih.gov The stabilization endowed by 4-hydroxyproline is largely attributed to these stereoelectronic effects. wisc.edu
| Parameter | Proline | 4(R)-Hydroxyproline | 4(R)-Fluoroproline |
| pKa of Nitrogen Atom | 10.8 acs.orgnih.gov | 9.68 acs.orgnih.gov | 9.23 acs.orgnih.gov |
| Equilibrium Concentration of trans Isomer | Increases in the order Pro < Hyp < Flp acs.orgnih.gov |
Impact of Sequence Interruptions on Triple-Helix Formation and Stability
While the (Gly-X-Y)n repeating pattern is characteristic of fibrillar collagens, interruptions in this sequence are common in non-fibrillar collagens. nih.gov Studies on model peptides like (Pro-Hyp-Gly)10 with engineered interruptions have provided valuable insights into the structural and functional consequences of such breaks. nih.gov
Glycine is a mandatory residue at every third position in the collagen triple helix due to its small size, which allows for the tight packing of the three chains. youtube.comnih.gov The substitution of glycine with other amino acids, even with a small one like alanine (B10760859), can disrupt the triple helix. acs.orgnd.edu However, studies have shown that an alanine substitution can still result in a stable triple helix, albeit with altered local structure and reduced stability. nih.gov Glycine deletions are significantly more destabilizing than substitutions. nih.gov
A study that introduced various interruptions into the middle of (Pro-Hyp-Gly)10 found that a glycine deletion was the most destabilizing interruption, followed by a hydroxyproline deletion, an alanine insertion, and a glycine-to-alanine substitution being the least disruptive. nih.gov Even with these interruptions, the peptides could still form trimers, but with a marked decrease in stability. nih.gov
| Type of Interruption | Effect on Triple Helix Stability | Reference |
| Glycine Deletion | Most Destabilizing | nih.gov |
| Glycine to Alanine Substitution | Least Disruptive | nih.gov |
| Glycine to Serine Substitution | Disruptive, but can form helix | acs.org |
The deletion of a hydroxyproline residue from the Y position also leads to a significant decrease in the stability of the triple helix. nih.gov This is expected, given the crucial role of hydroxyproline in stabilizing the structure through hydrogen bonding and inductive effects. nih.govdrinkharlo.com
The insertion of an amino acid, such as alanine, into the sequence is also disruptive but less so than deletions. nih.gov The introduction of a Gly-Pro-Gly sequence, which represents a deletion of a Hyp residue, into a (Pro-Hyp-Gly)n peptide results in a localized region of increased flexibility and conformational variation, while the flanking regions retain their standard triple-helical structure. nih.gov Generally, the effects of insertions are more detrimental to protein stability than substitutions. nih.gov The insertion of a Pro-Hyp-Gly triplet into a heterotrimeric collagen triple helix has been shown to increase the unfolding free energy by approximately 2.0 kcal mol⁻¹. rsc.org
| Type of Interruption | Observed Consequence | Reference |
| Hydroxyproline Deletion | Significant decrease in stability | nih.gov |
| Alanine Insertion | Less disruptive than deletions, creates local flexibility | nih.govnih.gov |
| Pro-Hyp-Gly Insertion | Increases thermodynamic stability | rsc.org |
Conformation of Cis Peptide Bonds within the (Pro-Hyp-Gly)10 Triple Helix
A critical aspect of collagen folding and stability is the isomerization of peptide bonds involving proline and hydroxyproline. nih.gov In the unfolded state, both cis and trans conformations of the X-Pro and X-Hyp peptide bonds exist in significant populations. nih.govresearchgate.net However, for the triple helix to form, all of these peptide bonds must be in the trans conformation. pnas.orgnih.gov The cis-trans isomerization is often the rate-limiting step in collagen folding. pnas.org
The presence of an electron-withdrawing substituent at the 4R position of the proline ring, as in hydroxyproline, shifts the equilibrium towards the trans state. nih.gov This pre-organization of the individual peptide strands into a conformation that is amenable to triple helix formation is a key factor in the stabilizing effect of hydroxyproline. nih.govresearchgate.net While early models of the collagen triple helix proposed the presence of cis peptide bonds, it is now well-established that the stable conformation of the (Pro-Hyp-Gly)10 triple helix, like natural collagen, consists exclusively of trans peptide bonds. nih.govnih.gov
Self Assembly and Higher Order Structural Organization of Prolyl Hydroxylprolyl Glycine 10
Mechanistic Investigations of (Pro-Hyp-Gly)10 Self-Association
The self-association of (Pro-Hyp-Gly)10 is a thermodynamically driven process that begins with the formation of its characteristic triple-helical structure, a prerequisite for all subsequent higher-order assembly. This process is governed by a combination of specific reaction kinetics and a network of stabilizing non-covalent forces.
Nucleation-Growth Mechanisms of Triple Helix Self-Assembly
The self-assembly of (Pro-Hyp-Gly)10 into higher-order structures follows a classical nucleation-growth mechanism, a kinetic pathway also observed in native collagen fibrillogenesis. researchgate.net This process is characterized by three distinct phases:
A growth phase: A subsequent period of rapid growth where additional peptides or triple helices add to the existing nuclei, leading to the elongation of fibrillar structures. This is observed experimentally as a sharp increase in turbidity. researchgate.net
A plateau phase: A final stage where the assembly reaches equilibrium as the concentration of available monomers decreases.
Molecular simulations and kinetic studies suggest that the folding process begins with the formation of a stable nucleus at the C-terminus of the peptide, which then propagates in a zipper-like fashion toward the N-terminus. nih.gov The rate of this process is concentration-dependent, with studies showing that at low concentrations, the folding follows a third-order reaction, while at higher concentrations, it shifts to a first-order kinetic scheme. nih.gov The presence of hydroxyproline (B1673980) is critical; its replacement with proline results in a much less stable triple helix that fails to aggregate, underscoring the importance of this specific residue in both triple helix stabilization and subsequent self-assembly. researchgate.net
Role of Non-covalent Interactions (Hydrogen Bonding, Electrostatic, Hydrophobic) in Assembly
The stability and organization of (Pro-Hyp-Gly)10 assemblies are dictated by a delicate balance of non-covalent interactions.
Hydrogen Bonding: This is the most critical interaction for stabilizing the collagen triple helix. The hydroxyl group of the hydroxyproline (Hyp) residue in the Yaa position is crucial, forming a water-mediated hydrogen-bonding network that connects the hydroxyl group of Hyp in one chain to the main-chain carbonyl group of an adjacent chain. researchgate.netacs.org This extensive network, along with interchain peptide hydrogen bonds formed at each Pro-Hyp-Gly unit, significantly enhances the thermal stability of the triple helix. researchgate.netacs.org Simulation studies have confirmed that the hydrogen bond energy between collagen chains is positively correlated with the Hyp content. acs.org
Electrostatic Interactions: While the (Pro-Hyp-Gly)10 sequence is neutral, electrostatic interactions play a significant role in the packing of triple helices and can be engineered to guide assembly in modified peptides. Studies on related collagen-like peptides show that electrostatic forces can act as "locking features" in the axial organization of triple helices within a crystal lattice. researchgate.net Designed peptides incorporating charged residues like lysine (B10760008) and aspartate can form salt-bridged hydrogen bonds that stabilize the triple helix and promote self-assembly into nanofibers and hydrogels. researchgate.net
n→π Interactions:* A weaker, but highly abundant, non-covalent interaction also contributes to stability. This interaction involves the donation of electron density from the lone pair (n) of a carbonyl oxygen to the antibonding orbital (π*) of an adjacent carbonyl group, which helps to stabilize the trans conformation of the peptide bonds required for the helical structure. nih.gov
Formation of Branched Filamentous Architectures from (Pro-Hyp-Gly)10
Current scientific literature on (Pro-Hyp-Gly)10 predominantly describes the formation of linear, unbranched fibrils and nanofibers. While native collagen networks in tissues can exhibit complex, branched architectures, the self-assembly of this specific collagen-mimetic peptide under typical laboratory conditions consistently yields straight, needle-like filaments. These higher-order structures are a direct result of the lateral association of the pre-formed triple helices. The research focus has remained on these linear nanofibers as a model for the fundamental unit of collagen fibrils.
Nanofiber-like Structure Formation from Poly(Pro-Hyp-Gly)10
To create larger, more robust structures, (Pro-Hyp-Gly)10 monomers can be polymerized into high molecular weight polypeptides, referred to as poly(Pro-Hyp-Gly)10. This polymerization significantly enhances the stability of the resulting triple-helical structures, with thermal stability observed up to 80°C. wisc.edu
Transmission electron microscopy reveals that these poly(Pro-Hyp-Gly)10 aggregates self-assemble into distinct nanofiber-like structures . These nanofibers have a uniform width of approximately 10 nm. wisc.edu This demonstrates that the repeating Pro-Hyp-Gly sequence itself contains all the necessary molecular information to direct not only the initial folding into a triple helix but also the subsequent hierarchical assembly into well-defined nanofibers. wisc.edu
Comparative Analysis with Native Collagen Fibrillogenesis Pathways
The self-assembly of (Pro-Hyp-Gly)10 provides a valuable, albeit simplified, model for understanding native collagen fibrillogenesis. Key similarities and differences are outlined below.
| Feature | (Pro-Hyp-Gly)10 Self-Assembly | Native Collagen Fibrillogenesis |
| Assembly Mechanism | Nucleation-growth pathway with lag, growth, and plateau phases. researchgate.net | Follows a similar nucleation-growth pathway. researchgate.net |
| Primary Structure | Homogeneous, repeating (Pro-Hyp-Gly) sequence. nih.gov | Heterogeneous sequence with Gly-Xaa-Yaa repeats; Xaa and Yaa can be various amino acids. nih.gov |
| Higher-Order Structure | Forms short, uniform nanofibers (~10 nm in length). wisc.edu | Forms long fibrils (~300 nm) with a characteristic D-periodic banding pattern. |
| Fibril Features | Lacks the "gap" regions found in native collagen. | Contains defined "gap" and "overlap" regions due to staggered molecular packing. |
| Driving Force | Primarily driven by Hyp-mediated hydrogen bonding and packing of uniform triple helices. researchgate.net | Assembly is guided by interactions involving telopeptides and specific residue distributions along the helix. |
The primary distinction lies in the complexity and scale of the final structure. Native collagen molecules are much longer and possess non-helical terminal regions (telopeptides) that are crucial for guiding the specific staggered alignment that produces the characteristic D-periodic banding pattern of mature fibrils. (Pro-Hyp-Gly)10 lacks these features, resulting in simpler, shorter nanofibers without such periodic features.
Influence of Environmental Factors (pH, Temperature, Sugar Presence) on Assembly Kinetics
The kinetics and thermodynamics of (Pro-Hyp-Gly)10 assembly are highly sensitive to environmental conditions.
| Environmental Factor | Influence on (Pro-Hyp-Gly)10 Assembly |
| Temperature | The stability of the triple helix is highly temperature-dependent. Kinetic studies show that the unfolding rate is slow, contributing to its high thermal stability compared to peptides like (Pro-Pro-Gly)10. nih.gov During differential scanning calorimetry, the maximum transition temperature (Tmax) increases with faster heating rates. nih.gov |
| pH | Assembly is generally studied at neutral pH (pH 7.0-7.4). researchgate.netwisc.edu While the native peptide is robust, modified collagen peptides incorporating ionizable groups (e.g., carboxylates) can exhibit pH-dependent stability, forming triple helices at acidic pH but remaining unfolded at neutral pH. |
| Sugar Presence | While not extensively documented for (Pro-Hyp-Gly)10 specifically, studies on other collagen models have shown that glycosylation can stabilize the triple helix. The addition of carbohydrate moieties can provide additional stability. dntb.gov.ua |
Kinetic measurements over various temperatures and concentrations have allowed for the calculation of effective Arrhenius activation energies for both the folding and unfolding reactions. nih.gov The higher thermal stability of (Pro-Hyp-Gly)10 compared to its non-hydroxylated counterpart, (Pro-Pro-Gly)10, is attributed primarily to a slower rate of unfolding and a higher activation energy for this process. nih.gov Information on the direct effect of sugars on the assembly kinetics of (Pro-Hyp-Gly)10 is limited, though glycosylation is known to be a stabilizing factor for collagen in general. dntb.gov.ua
Strategies for Engineering Controlled Association of (Pro-Hyp-Gly)10 Triple Helices
The intrinsic ability of (Prolyl-hydroxylprolyl-glycine)10, or (Pro-Hyp-Gly)10, to self-assemble into triple helices is a foundational characteristic that mimics the natural formation of collagen. nih.gov However, for applications in tissue engineering, drug delivery, and regenerative medicine, precise control over the subsequent association of these triple helices into higher-order structures is paramount. biosyn.commdpi.com Researchers have developed a variety of sophisticated strategies to engineer and direct this assembly process, enabling the creation of well-defined, functional biomaterials such as nanofibers, fibrillar networks, and hydrogels. nih.govnih.gov These strategies generally involve the introduction of specific chemical moieties, the alteration of the peptide sequence, or the manipulation of environmental conditions to guide the interactions between individual triple helices.
Stimuli-Responsive Assembly
A primary strategy for controlling the association of (Pro-Hyp-Gly)10 triple helices is to render their assembly responsive to external stimuli. This approach allows for dynamic, real-time control over material properties. rsc.org
Temperature: The triple helix of (Pro-Hyp-Gly)10 exhibits reversible thermal stability. Heating a solution above its characteristic melting temperature (Tm) causes the triple helix to unwind into individual peptide strands. pnas.org Cooling below the Tm allows the helices to reform. This behavior has been harnessed to create thermally responsive hydrogels. By incorporating (Pro-Hyp-Gly)10-based peptides as crosslinks in a polymer network, the hydrogel's mechanical properties, such as stiffness, can be modulated by changing the temperature. rsc.org Melting the triple-helical crosslinks reduces the hydrogel's modulus, and re-annealing them restores it. nih.gov
pH: The folding and assembly of collagen mimetic peptides (CMPs) can be controlled by pH. By incorporating pH-sensitive residues, the stability and association of the triple helices can be manipulated. For instance, replacing the standard 4-hydroxyproline (B1632879) (Hyp) with a carboxylic acid derivative, 4-propiolate Hyp, can induce pH-sensitive folding characteristics. researchgate.net
Light: Photo-triggered control offers high spatiotemporal precision. This has been achieved by incorporating photo-isomerizable molecules, such as azobenzene (B91143), into the peptide backbone. The cis-trans isomerization of the azobenzene group, induced by light of specific wavelengths, can cause localized unfolding or disruption of the triple-helical structure, providing a switch to control peptide assembly. researchgate.net
Osmotic Pressure: The environment's hydration level can influence the packing of (Pro-Hyp-Gly)10 helices. Synchrotron X-ray diffraction studies have shown that the peptide elongates upon dehydration (subjection to osmotic stress), and the lateral spacing between helices changes predictably with relative humidity. researchgate.net This demonstrates that osmotic pressure can be used to fine-tune the molecular arrangement within assembled structures. researchgate.net
Chemical Modification and Conjugation
Covalently attaching functional groups to the (Pro-Hyp-Gly)10 peptide is a powerful method to direct self-assembly.
Terminal Aromatic Groups: The addition of aromatic groups, such as L-phenylalanine, to the ends of a (Gly-Pro-Hyp)10 sequence can induce the self-assembly of triple helices into well-defined, collagen-like fibrils. These terminal modifications promote specific intermolecular interactions that guide the formation of higher-order structures without requiring covalent cross-linking between helices. biosyn.com
Metal-Ligand Coordination: A highly specific method for controlling association involves incorporating metal-binding ligands into the peptide sequence. For example, researchers have designed CMPs containing bipyridine (Bpy) units. In the presence of specific metal ions like Fe2+, three separate triple helices can be brought together as the Bpy ligands coordinate with the metal ion, forming a defined, laterally associated supramolecular structure. nih.govresearchgate.net This strategy offers a reversible and stimulus-specific means of controlling fibril-like association. researchgate.net
Peptide-Amphiphiles: The creation of peptide-amphiphiles (PAs) involves attaching a non-polar hydrocarbon tail to the polar (Pro-Hyp-Gly)10 triple-helical head group. nih.gov This amphiphilic design promotes self-assembly in aqueous environments, where the hydrophobic tails aggregate to minimize contact with water, driving the organization of the triple helices into structures like nanofibers and hydrogels. nih.gov
Sequence Engineering and Electrostatic Interactions
Altering the fundamental amino acid sequence of the peptide provides a programmable way to control assembly. While the (Pro-Hyp-Gly)n repeat is crucial for triple helix formation, the introduction of "guest" residues can dictate inter-helical interactions.
By flanking a central (Pro-Hyp-Gly) core with domains containing charged amino acids like lysine (positively charged) and aspartic acid (negatively charged), researchers can guide the lateral association of triple helices through electrostatic interactions. nih.gov The precise placement of these charged residues can drive a staggered assembly, mimicking the D-periodicity found in natural collagen fibrils. The strength of this interaction, and thus the stability and morphology of the resulting nanofibers and hydrogels, can be tuned by the choice of amino acids (e.g., substituting arginine with lysine). nih.gov
Supramolecular Design
Beyond simple linear assembly, more complex architectures can be engineered. One innovative approach involves the synthesis of short collagen fragments where the three peptide strands are held in a staggered arrangement by disulfide bonds. pnas.org When these monomeric fragments are placed in solution, the staggered, "sticky" ends of the (Pro-Hyp-Gly)n segments recognize and bind to complementary ends of other monomers. This process leads to the formation of long, linear triple-helical assemblies of unprecedented length, far exceeding what is possible with the synthesis of a single, long peptide. pnas.org The extent and stability of this assembly can be modulated by factors such as solvent choice and temperature. pnas.org
| Strategy | Stimulus / Modification | Resulting Structure / Behavior | Reference |
| Thermal Response | Temperature Cycling | Reversible formation/melting of triple helices; modulation of hydrogel stiffness. | nih.govrsc.orgpnas.org |
| pH Response | pH Variation | pH-sensitive folding and unfolding of the triple helix. | researchgate.net |
| Photo-Response | Light (UV/Visible) | Photo-induced local unfolding of the triple helix via azobenzene isomerization. | researchgate.net |
| Terminal Modification | Addition of Aromatic Groups (e.g., Phenylalanine) | Self-assembly into supramolecular fibrils. | biosyn.com |
| Metal-Ligand Coordination | Addition of Metal Ions (e.g., Fe2+) to Peptides with Bipyridine | Controlled lateral association of three triple helices. | nih.govresearchgate.net |
| Amphiphilic Design | Conjugation of a Hydrophobic Tail | Self-assembly into nanofibers and hydrogels. | nih.gov |
| Electrostatic Interaction | Introduction of Oppositely Charged Domains (e.g., Lysine, Aspartic Acid) | Formation of nanofibers and hydrogels with controlled lateral association. | nih.gov |
| Staggered Assembly | Engineered Staggered Ends with Disulfide Bonds | Formation of exceptionally long, linear collagen triple helices. | pnas.org |
Thermodynamic and Kinetic Stability of the Prolyl Hydroxylprolyl Glycine 10 Triple Helix
Thermal Stability Characterization via Melting Temperature (Tm) Determination
The thermal stability of the (Pro-Hyp-Gly)10 triple helix is commonly characterized by its melting temperature (Tm), the temperature at which half of the helical structure is denatured into single strands. nih.gov This transition can be monitored using techniques like circular dichroism spectroscopy, which detects changes in the secondary structure of the peptide. rsc.orgnih.gov For instance, the melting temperature of (Pro-Pro-Gly)10 in aqueous solution is approximately 24.5°C, while in pure D2O, it increases to 40°C, indicating a significant stabilizing effect of the solvent. nih.gov
The presence of hydroxyproline (B1673980) in the Y-position of the Gly-X-Y repeat is a key contributor to the thermal stability of the collagen triple helix. wikipedia.org This stabilization has been attributed to stereoelectronic effects rather than solely to hydrogen bonding networks mediated by water molecules. wikipedia.orgnih.gov
Effects of Amino Acid Substitutions and Residue Modifications on Stability
The stability of the (Pro-Hyp-Gly)10 triple helix is highly sensitive to amino acid substitutions and modifications of the proline and hydroxyproline residues. These alterations can either enhance or diminish the stability of the triple helix, providing valuable insights into the forces that govern its formation.
Comparison of Stability with (Pro-Pro-Gly)n Analogues
A foundational comparison for understanding the stability of (Pro-Hyp-Gly)10 is its analogue, (Pro-Pro-Gly)n. Seminal work has demonstrated that the triple helix of [(Pro-Hyp-Gly)10]3 is significantly more stable than that of [(Pro-Pro-Gly)10]3. nih.gov The hydroxylation of proline to hydroxyproline in the Y-position markedly increases the thermal stability of the collagen triple helix. wikipedia.orgraineslab.com Conversely, placing hydroxyproline in the X-position, as in (Hyp-Pro-Gly)10, prevents the formation of a triple helix, highlighting the critical positional importance of this residue. nih.govnih.govcapes.gov.br
The increased stability conferred by hydroxyproline is primarily due to stereoelectronic effects that preorganize the peptide backbone into a conformation favorable for triple helix formation, rather than direct hydrogen bonding involving the hydroxyl group. nih.govraineslab.com
| Peptide | Melting Temperature (Tm) | Reference |
|---|---|---|
| (Pro-Pro-Gly)10 | 24.5°C (in H2O) | nih.gov |
| (Pro-Pro-Gly)10 | 40°C (in D2O) | nih.gov |
| (Pro-Hyp-Gly)10 | Higher than (Pro-Pro-Gly)10 | nih.gov |
| (Hyp-Pro-Gly)10 | Does not form a triple helix | nih.govnih.govcapes.gov.br |
Impact of Incorporating Modified Proline Residues (e.g., Fluoroproline)
The substitution of proline or hydroxyproline with modified proline residues, such as fluoroproline, has profound effects on the stability of the collagen triple helix. The incorporation of (2S,4R)-4-fluoroproline (Flp) in the Y-position of the (Pro-Y-Gly)10 sequence leads to a hyperstable triple helix, even more so than hydroxyproline. raineslab.comwisc.edu This enhanced stability is attributed to the strong inductive effect of the fluorine atom, which is the most electronegative element. raineslab.com This effect enforces a Cγ-exo pucker of the pyrrolidine (B122466) ring, which preorganizes the peptide backbone into a conformation that is optimal for triple helix formation, thus reducing the entropic penalty of folding. raineslab.comwisc.edu
Specifically, replacing all 4R-Hyp residues in (Pro-4RHyp-Gly)10 with 4R-Flp increases the melting temperature by 22°C. nih.gov In contrast, the diastereomer (2S,4S)-4-fluoroproline (flp) is highly destabilizing when placed in the Y-position. wisc.edu However, when flp is placed in the X-position, as in (flp-Pro-Gly)7, it forms a stable triple helix, demonstrating a remarkable stereoelectronic preference that is opposite to that of the Y-position. wisc.edu This is because the Cγ-endo pucker favored by flp is suitable for the X-position. wisc.edu
| Peptide | Effect on Stability | Change in Tm | Reference |
|---|---|---|---|
| (Pro-4RFlp-Gly)10 vs. (Pro-4RHyp-Gly)10 | Increased stability | +22°C | nih.gov |
| (Pro-4SFlp-Gly)7 vs. (Pro-4RHyp-Gly)7 | Decreased stability | > -26°C | nih.gov |
| (flp-Pro-Gly)7 | Forms a stable triple helix | - | wisc.edu |
| (Flp-Pro-Gly)7 | Does not form a stable triple helix at 5°C | - | wisc.edu |
Entropic and Enthalpic Contributions to Triple Helical Conformational Stability
The stability of the (Pro-Hyp-Gly)10 triple helix is governed by a delicate balance of enthalpic and entropic contributions. The formation of the triple helix is an enthalpically driven process, favored by the formation of interchain hydrogen bonds. However, this is counteracted by a significant entropic penalty due to the loss of conformational freedom as the individual peptide chains assemble into a highly ordered structure. nih.gov
Computational studies have shown that for [(Pro-Hyp-Gly)10]3, the free energy change for the transition from dissociated monomers to the triple-helix state is approximately -6.6 kcal/mol. nih.gov The incorporation of residues like hydroxyproline and (2S,4R)-4-fluoroproline enhances stability by preorganizing the pyrrolidine ring pucker and the main-chain dihedral angles. raineslab.comwisc.edu This preorganization reduces the entropic penalty required to achieve the triple-helical conformation. raineslab.comwisc.edu Therefore, while enthalpy drives the association, entropy plays a crucial role in determining the relative stability of different collagen-like peptides. nih.gov
Role of Hydration Networks in Maintaining Conformational Integrity and Stability
The role of water in stabilizing the collagen triple helix has been a subject of extensive research. Early models proposed that water molecules form a "hydration network" or "water bridges" that link the hydroxyl group of hydroxyproline to the main-chain carbonyl groups, thereby stabilizing the structure. rutgers.edu X-ray crystallography of collagen-like peptides has indeed revealed ordered water molecules surrounding the triple helix. rutgers.edunih.gov
Computational Modeling and Theoretical Investigations of Prolyl Hydroxylprolyl Glycine 10
Molecular Dynamics (MD) Simulations of (Pro-Hyp-Gly)10 Triple-Helical Peptides
Molecular dynamics (MD) simulations have provided profound insights into the atomic-level behavior of (Pro-Hyp-Gly)10 triple helices in aqueous environments. These simulations model the motion of every atom in the peptide and surrounding solvent molecules over time, revealing crucial information about the stability and dynamics of the triple-helical structure.
A key finding from MD studies is the critical role of water molecules in stabilizing the triple helix. Simulations have shown that water molecules form stable, ordered bridges between the peptide chains. nih.gov These water-mediated hydrogen bonds, particularly involving the hydroxyl group of the hydroxyproline (B1673980) (Hyp) residues, are essential for the integrity of the triple helix. researchgate.net The hydration network around the peptide is not random; specific water molecules are consistently found in particular locations, effectively becoming an integral part of the structure. For instance, simulations of the related (Pro-Pro-Gly)10 peptide have detailed how water bridges form between sterically crowded water molecules and the carbonyl oxygens of the peptide backbone. nih.gov
MD simulations have also been used to investigate the backbone dynamics of (Pro-Hyp-Gly)10. nih.gov These studies, often complemented by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, have shown that the backbone of the triple helix is rigid, with small-amplitude internal motions. nih.gov The glycine (B1666218) residues in the (Pro-Hyp-Gly)10 sequence exhibit less motion compared to those in less stable collagen-like peptides, highlighting a correlation between reduced dynamics and increased stability. nih.gov
Furthermore, simulations have explored the initial stages of the self-assembly process, showing how individual peptide strands come together to form the triple helix. These computational studies help to visualize the conformational changes and intermolecular interactions that drive the folding and association of the chains.
Quantum Mechanics/Molecular Mechanics (QM/MM) Studies on Prolyl Hydroxylation Mechanisms
The hydroxylation of proline residues to form hydroxyproline is a critical post-translational modification that confers stability to the collagen triple helix. This reaction is catalyzed by the enzyme prolyl 4-hydroxylase (P4H). Understanding the precise mechanism of this reaction requires the high accuracy of quantum mechanics (QM), but the large size of the enzyme system makes a full QM calculation computationally prohibitive. Hybrid QM/MM methods provide a solution by treating the reactive center (the active site) with QM and the rest of the protein and solvent with the more computationally efficient molecular mechanics (MM).
QM/MM studies have been instrumental in elucidating the catalytic cycle of P4H. frontiersin.org These simulations have detailed how the enzyme selectively hydroxylates the C4 position of the proline ring. frontiersin.orgnih.gov The process involves the binding of the peptide substrate, such as a (Pro-Pro-Gly) sequence, into the active site of P4H. frontiersin.orgnih.gov
Computational modeling has helped to establish the key steps in the hydroxylation mechanism. frontiersin.org QM/MM calculations have been used to study the hydrogen atom abstraction from the proline residue and the subsequent oxygen rebound, leading to the formation of 4-hydroxyproline (B1632879). nih.gov These studies have also investigated the role of key amino acid residues in the enzyme's active site, such as Glu127 and Arg161, in binding the substrate and facilitating the reaction. frontiersin.orgnih.gov By mutating these residues in silico, researchers can predict how these changes affect the enzyme's activity and selectivity, providing insights that are testable by experiment. nih.gov
Density Functional Theory (DFT) Applications in Peptide-Surface and Intermolecular Interactions
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly useful for calculating the energies of intermolecular interactions, such as hydrogen bonds, with high accuracy.
While specific DFT studies on the peptide-surface interactions of (Pro-Hyp-Gly)10 are not extensively documented in the provided context, this methodology is widely used to study how peptides adsorb to surfaces. Such studies are relevant to understanding how collagen interacts with other materials, for instance, in the context of biomaterial interfaces.
DFT calculations have also been employed to understand the nature of intermolecular forces in peptide self-assembly. mdpi.com By modeling the interaction energies between different peptide fragments or between a peptide and a solvent molecule, DFT can provide a detailed picture of the forces driving the formation of larger structures.
| Interaction Type | Computational Method | Key Findings |
| Hydrogen Bond Energies | DFT | Provides accurate calculation of the strength and nature of hydrogen bonds within the triple helix. researchgate.net |
| Peptide Self-Assembly | DFT | Elucidates the intermolecular forces governing the formation of larger peptide structures. mdpi.com |
Prediction of Conformational Preferences and Thermodynamic Stability Parameters
A crucial aspect of understanding (Pro-Hyp-Gly)10 is predicting its conformational preferences and quantifying its thermodynamic stability. The high content of proline and hydroxyproline residues pre-organizes the individual peptide chains into a polyproline II (PPII) helix, which is the necessary conformation for subsequent assembly into a right-handed triple helix.
The stability of the (Pro-Hyp-Gly)10 triple helix is significantly enhanced by the presence of hydroxyproline. This increased stability is reflected in its thermodynamic parameters, such as the melting temperature (Tm) and the Gibbs free energy of unfolding (ΔGunfold). Experimental techniques, often complemented by computational analysis, are used to determine these values.
Studies on heterotrimeric collagen triple helices have shown that the insertion of Pro-Hyp-Gly triplets increases the stability. For each insertion of a Pro-Hyp-Gly triplet into all three chains, the unfolding free energy (ΔGunfold) increases by approximately 2.0 ± 0.2 kcal/mol. nih.govrsc.org
The stability of collagen-like peptides is also influenced by the solvent. For instance, studies on (Pro-Pro-Gly)10, a closely related peptide, have shown that its melting temperature increases significantly in heavy water (D2O) compared to normal water (H2O), rising from 24.5°C to 40°C. nih.gov This effect is attributed to a more favorable enthalpy of unfolding in D2O, which can be explained by stronger hydrogen bonding between the peptide and D2O molecules. nih.gov
| Peptide | Solvent | Melting Temperature (Tm) | Change in Unfolding Free Energy (ΔGunfold) per (Pro-Hyp-Gly) triplet |
| (Pro-Pro-Gly)10 | H2O | 24.5°C | N/A |
| (Pro-Pro-Gly)10 | D2O | 40.0°C | N/A |
| Heterotrimeric collagen peptides | N/A | Increases with (Pro-Hyp-Gly) content | +2.0 ± 0.2 kcal/mol |
Analysis of Intermolecular and Intramolecular Interactions Governing Self-Assembly
The self-assembly of (Pro-Hyp-Gly)10 from individual peptide chains into a stable triple helix, and subsequently into higher-order fibrillar structures, is governed by a complex interplay of intermolecular and intramolecular interactions.
Intramolecular interactions within each peptide chain, primarily steric constraints imposed by the proline and hydroxyproline rings, promote the adoption of a left-handed polyproline II (PPII) helical conformation. This pre-organization of the individual chains is a critical prerequisite for their assembly into the triple helix.
Intermolecular interactions are then responsible for bringing the three PPII helices together and stabilizing the final triple-helical structure. The most important of these are:
Direct Inter-chain Hydrogen Bonds: The defining feature of the collagen triple helix is the network of hydrogen bonds where the amide proton of a glycine residue in one chain forms a hydrogen bond with the carbonyl oxygen of a proline residue in an adjacent chain. nih.gov
Water-Mediated Hydrogen Bonds: As revealed by MD simulations, the hydroxyl group of hydroxyproline plays a crucial role in forming an extensive network of hydrogen bonds with water molecules, which in turn bridge the different peptide chains. researchgate.net This hydration network is a key contributor to the enhanced stability of (Pro-Hyp-Gly)10 compared to (Pro-Pro-Gly)10.
The self-assembly of (Pro-Hyp-Gly)10 into larger fibrillar structures is a nucleation-growth process. researchgate.net This involves the association of pre-formed triple helices, which is also mediated by intermolecular forces, including hydrogen bonds and potentially other interactions between the surfaces of the triple helices. researchgate.net
| Interaction | Type | Role in Self-Assembly |
| Steric Constraints | Intramolecular | Promotes polyproline II conformation of individual chains |
| Direct Hydrogen Bonds | Intermolecular | Stabilizes the triple helix by linking adjacent chains nih.gov |
| Water-Mediated Hydrogen Bonds | Intermolecular | Enhances stability through a hydration network involving hydroxyproline researchgate.net |
| van der Waals Forces | Intermolecular | Contributes to stability through close packing of atoms |
Prolyl Hydroxylprolyl Glycine 10 As a Model for Collagen Ligand Interactions
Mimicry of Integrin-Specific Cell Adhesion by (Pro-Hyp-Gly)n Sequences
The (Pro-Hyp-Gly)n repeating sequence, characteristic of collagen's structure, is fundamental to its ability to support cell adhesion, primarily through interactions with integrin receptors. Integrins are a major family of cell surface receptors that mediate cell-matrix adhesion, and several subtypes are known to bind specifically to collagen. nih.govnih.gov Synthetic peptides like (Pro-Hyp-Gly)10 are designed to mimic this essential function. mdpi.com
The hydroxylation of proline to form hydroxyproline (B1673980) (Hyp) is critical for the thermal stability of the collagen triple helix at physiological temperatures. nih.gov This stable triple-helical structure is a prerequisite for high-affinity integrin binding. Studies have demonstrated that cell adhesion to surfaces coated with collagen-like peptides is dependent on the presence of these stable triple helices. While the (Pro-Hyp-Gly)n sequence itself is a relatively simple motif, it provides the necessary structural context for integrin recognition. Although specific high-affinity integrin binding sites in natural collagen often involve more complex sequences (e.g., GFOGER, where O is Hyp), the (Pro-Hyp-Gly)n repeats that flank these sites are essential for maintaining the triple-helical conformation necessary for the binding motif to be correctly presented to the integrin receptor. nih.gov
Research using hydroxyproline-lacking collagen-like peptides has further underscored the importance of the Hyp residue. While some cell adhesion can be observed even without hydroxyproline, the strength and nature of this adhesion are altered. nih.gov Experiments involving the inhibition of cell adhesion with blocking antibodies have confirmed that integrins, such as α2β1, are directly involved in mediating cell attachment to these collagen-mimetic surfaces. nih.gov The ability to synthetically create peptides that replicate this fundamental adhesive property of collagen allows for controlled studies of integrin-mediated cell responses.
Insights into Collagen-Extracellular Matrix Protein Interactions
The function of collagen extends beyond its role as a cell adhesion substrate; it is a central organizing element of the extracellular matrix (ECM), interacting with a wide array of other ECM components, such as glycoproteins and proteoglycans. nih.gov The (Pro-Hyp-Gly)10 peptide model helps to elucidate the structural basis of these interactions. The repeating, stable triple-helical structure formed by (Pro-Hyp-Gly)n sequences creates a predictable, rod-like molecule that can self-assemble into higher-order structures, mimicking the formation of natural collagen fibrils. nih.gov
These synthetic peptides have been used to study interactions with key ECM proteins like fibronectin and decorin. nih.gov The specific surface chemistry of the collagen triple helix, dictated by the sequence and the unique stereochemistry of the proline and hydroxyproline rings, governs these molecular recognition events. researchgate.net The hydroxyproline residue, in particular, is not just a passive stabilizer; its hydroxyl group can participate in hydrogen bonding, and its ring pucker influences the local conformation, which can be critical for the binding of other macromolecules. nih.gov By observing the assembly of (Pro-Hyp-Gly)10 and its interactions with other ECM molecules in vitro, scientists can gain insights into the fundamental principles of ECM organization and the forces that drive the assembly of complex biological tissues.
Mechanistic Role of Collagen Peptides in Regulating Fibroblast Proliferation
Collagen-derived peptides, including the dipeptide Pro-Hyp which results from the breakdown of (Pro-Hyp-Gly)n sequences, are not merely inert byproducts of collagen turnover. news-medical.net They are bioactive molecules that can directly influence cell behavior, most notably the proliferation of fibroblasts, the primary cells responsible for synthesizing and remodeling the ECM. nih.govnih.gov
Numerous in vitro studies have demonstrated that collagen peptides can stimulate fibroblast proliferation. nih.govresearchgate.net The mechanism appears to involve direct signaling events initiated by the peptides. The dipeptide Pro-Hyp, in particular, has been identified as a key growth-initiating factor for specific fibroblast populations involved in wound healing. mdpi.comnih.gov This peptide has been shown to promote chemotactic activity and upregulate the expression of genes related to ECM production, such as type I collagen itself. nih.gov
The signaling pathways involved are beginning to be understood. Some research suggests that marine collagen peptides can promote fibroblast proliferation by activating the NF-κB signaling pathway. semanticscholar.org Other work has shown that Pro-Hyp treatment of tendon cells leads to an increase in the number of active β1-integrin focal contacts, suggesting a link between integrin engagement and the proliferative signal. nih.gov This indicates that collagen-derived peptides can act as signaling molecules, triggering intracellular cascades that lead to cell growth and matrix synthesis, a crucial feedback loop in tissue maintenance and repair. nih.gov
| Peptide/Agent | Cell Type | Observed Effect on Proliferation | Potential Mechanism | Reference |
| Hydrolyzed Collagen (50–500 µg/mL) | Human and animal fibroblasts | Stimulates proliferation without toxicity. | Varies by enzyme process; provides bioactive peptides. | nih.gov |
| Marine Collagen Peptides (MCPs) | NIH-3T3 fibroblasts | Promoted proliferation and migration. | Increased expression of NF-κB pathway proteins (p65, IKKα, IKKβ). | semanticscholar.org |
| Prolyl-hydroxyproline (Pro-Hyp) | Mouse skin fibroblasts | Triggers growth of fibroblasts on collagen gel. | Acts as a specific growth-initiating factor. | mdpi.comnih.gov |
| Prolyl-hydroxyproline (Pro-Hyp) | Adult tendon cells | Induces chemotactic activity and differentiation. | Engagement of active β1-integrin. | nih.gov |
Structural Basis for Molecular Recognition of Collagen-like Peptide Sequences
The ability of proteins and receptors to specifically recognize collagen-like peptides such as (Pro-Hyp-Gly)10 is fundamentally rooted in the unique three-dimensional structure of the collagen triple helix. mdpi.com Molecular recognition requires a well-defined and stable structure that presents a unique surface for a binding partner. The (Pro-Hyp-Gly)n sequence is exceptionally good at forming a stable triple helix. capes.gov.br
The stability arises from several factors. The presence of glycine (B1666218) at every third position is essential, as it is the only amino acid small enough to fit into the crowded center of the triple helix. The high content of imino acids (proline and hydroxyproline) restricts the conformational freedom of the polypeptide backbone, predisposing it to the polyproline II-like helical structure that is a prerequisite for triple helix formation. researchgate.net
Crucially, the hydroxylation of proline to 4R-hydroxyproline (Hyp) in the Y position dramatically increases the thermal stability of the triple helix. This stabilization is not primarily due to hydrogen bonding involving the hydroxyl group, but rather to a stereoelectronic effect. The electronegative hydroxyl group induces a specific Cγ-exo pucker in the hydroxyproline ring, which favorably orients the peptide backbone for triple helix formation. nih.gov This defined, stable conformation is the structural basis for molecular recognition, creating a rigid, repeating scaffold upon which specific binding sites are presented with the correct geometry for interaction with receptors and other matrix proteins. nih.govembopress.org The crystal structure of peptides like (Gly-Pro-Hyp)9 confirms this regular, repeating helical structure, providing a high-resolution view of the molecular surface that ligands recognize. researchgate.net
Future Directions in Prolyl Hydroxylprolyl Glycine 10 Research
Advancements in the Design and Engineering of Collagen Mimetic Biomaterials
The future of collagen mimetic biomaterials lies in creating scaffolds that not only mimic the structural properties of the extracellular matrix (ECM) but also its biological functions. researchgate.net Researchers are moving beyond simple (Pro-Hyp-Gly)10 repeats to design more complex and functional biomaterials.
One promising direction is the development of hydrogels with tunable properties. For instance, dendrimers modified with (Pro-Pro-Gly)10 have been shown to form hydrogels with a sol-gel transition around 45°C, indicating their potential for injectable biomaterials that solidify at body temperature. researchgate.net Future work will likely focus on optimizing these hydrogels for specific tissue engineering applications by fine-tuning their mechanical properties, degradation rates, and bioactivity. mdpi.com
Furthermore, the creation of hybrid biomaterials by combining (Pro-Hyp-Gly)10 with other polymers, such as elastin-like peptides (ELPs), is an emerging area. mdpi.com This approach allows for the development of materials with unique properties, such as temperature-triggered self-assembly, which can be tailored for specific applications like drug delivery and regenerative medicine. mdpi.commdpi.com
| Biomaterial Type | Key Features | Potential Applications |
| (Pro-Pro-Gly)10-modified Dendrimer Hydrogels | Temperature-responsive sol-gel transition. researchgate.net | Injectable scaffolds for tissue repair. researchgate.net |
| Hybrid (Pro-Hyp-Gly)10-ELP Materials | Tunable, temperature-triggered self-assembly. mdpi.com | Controlled drug delivery, smart biomaterials. mdpi.commdpi.com |
| Mineralized (Pro-Hyp-Gly)10 Fibrils | Mimic the structure of bone-like composites. researchgate.net | Scaffolds for bone tissue engineering. researchgate.net |
Elucidation of Complex Pathways in Higher-Order Assembly and Fibrillogenesis
While it is known that (Pro-Hyp-Gly)10 can self-assemble into triple helices and further into nanofiber-like structures, the precise mechanisms governing this hierarchical assembly are still being unraveled. nih.govnih.gov Future research will delve deeper into the intricate pathways of fibrillogenesis, aiming to control the formation of higher-order structures with greater precision.
Studies have shown that the self-assembly of (Pro-Hyp-Gly)10 follows a nucleation-growth mechanism, similar to natural collagen. nih.govresearchgate.net Understanding the factors that influence the lag phase, growth rate, and final fibril morphology is crucial for engineering biomaterials with desired structural properties. nih.gov For instance, the rate of self-assembly and the morphology of the resulting fibrils are dependent on the peptide sequence. kagoshima-u.ac.jp
A key area of investigation will be the role of intermolecular interactions in guiding the assembly process. Electrostatic interactions, cation-π interactions, and hydrogen bonding all play a significant role. biorxiv.org By manipulating these forces, for example by adjusting pH or incorporating specific amino acid pairs, researchers aim to direct the assembly of (Pro-Hyp-Gly)10 into specific nanostructures like D-periodic fibrils, nanotubes, and nanosheets. biorxiv.org
Integration of (Pro-Hyp-Gly)10 with Recombinant Peptide Design for Advanced Functional Studies
The integration of chemically synthesized (Pro-Hyp-Gly)10 with larger, recombinantly produced peptides opens up new avenues for creating sophisticated biomaterials with enhanced functionality. nih.gov This hybrid approach combines the inherent triple-helix forming ability of (Pro-Hyp-Gly)10 with the sequence versatility and biological activity of recombinant peptides.
A significant application of this strategy is the development of heterotrimeric collagen mimetic peptides (CMPs). nih.gov By designing peptides with specific recognition sites, researchers can control the assembly of three different peptide chains into a defined heterotrimeric structure. This allows for the creation of CMPs that mimic the specific binding epitopes found in different types of native collagen. nih.gov
Furthermore, incorporating bioactive domains into (Pro-Hyp-Gly)10-based recombinant peptides can imbue the resulting biomaterials with specific biological functions. For example, peptides can be engineered to include binding sites for growth factors or cell adhesion motifs to promote tissue regeneration. nih.gov This approach holds great promise for the development of "smart" biomaterials that can actively direct cellular behavior.
Exploration of Novel Modified (Pro-Hyp-Gly)10 Sequences for Tailored Structural and Self-Assembly Properties
To expand the functional repertoire of collagen mimetic peptides, researchers are exploring modifications to the canonical (Pro-Hyp-Gly)10 sequence. These modifications can involve the substitution of proline or hydroxyproline (B1673980) with other natural or unnatural amino acids, or the incorporation of non-peptidic moieties. nih.gov
The goal of these modifications is to fine-tune the stability, structure, and self-assembly behavior of the resulting peptides. For example, replacing hydroxyproline with 4-fluoroproline (B1262513) has been shown to stabilize the triple helix. researchgate.net Conversely, strategic substitutions can be used to control the rate and morphology of fibril formation. kagoshima-u.ac.jp
Another exciting area is the development of sequences that respond to external stimuli, such as light or changes in pH. biorxiv.orgnih.gov For instance, the incorporation of azobenzene (B91143) bridges into a CMP sequence has been shown to create a peptide whose stability can be modulated by light. nih.gov Such responsive materials have potential applications in areas like on-demand drug release and dynamic cell culture systems.
| Modification Strategy | Effect on (Pro-Hyp-Gly)10 Properties |
| Amino Acid Substitution | Alters triple helix stability and self-assembly kinetics. researchgate.netkagoshima-u.ac.jp |
| Incorporation of Charged Residues | Drives assembly through electrostatic interactions, enabling pH-responsive behavior. biorxiv.org |
| Introduction of Cation-π Pairs | Promotes specific interhelical interactions, leading to defined fibrillar structures. biorxiv.org |
| Covalent Cross-linking | Enforces compositional control and enhances thermal stability. nih.gov |
Computational Design and Optimization Strategies for Next-Generation Collagen Mimetic Structures
Computational modeling is becoming an indispensable tool in the design and optimization of collagen mimetic peptides. rsc.org Molecular dynamics simulations and other computational techniques allow researchers to predict how changes in sequence will affect the structure, stability, and self-assembly of (Pro-Hyp-Gly)10 and its derivatives. mdpi.com
These in silico approaches can accelerate the design process by screening large numbers of potential sequences before they are synthesized in the lab. rsc.org For example, computational methods can be used to predict the melting temperature of a given CMP, its propensity to form a triple helix, and the likely morphology of its higher-order assemblies.
Future computational work will likely focus on developing more accurate and predictive models of collagen fibrillogenesis. This will require a deeper understanding of the complex interplay of forces that govern the self-assembly process. biorxiv.org Ultimately, the goal is to develop a "virtual laboratory" where novel collagen mimetic biomaterials with precisely defined properties can be designed and optimized entirely on a computer before being realized experimentally. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
